(2E)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic α,β-unsaturated ketone (enone) featuring a piperidine scaffold linked to a sulfonylated 1-methylimidazole moiety and a 3,4,5-trimethoxyphenyl group. The compound’s design integrates pharmacophores commonly associated with bioactivity:
Properties
IUPAC Name |
(E)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-23-12-9-22-21(23)31(26,27)16-7-10-24(11-8-16)19(25)6-5-15-13-17(28-2)20(30-4)18(14-15)29-3/h5-6,9,12-14,16H,7-8,10-11H2,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSJVPHWOVTUGC-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent-Driven Activity Differences
- Trimethoxyphenyl vs. Dimethoxyphenyl (6d) :
The target compound’s 3,4,5-trimethoxyphenyl group offers greater lipophilicity and electron-donating capacity compared to the 2,3-dimethoxyphenyl group in 6d. This may enhance membrane permeability and binding to hydrophobic enzyme pockets, as seen in kinase inhibitors . - Sulfonylimidazole vs.
- Piperidine vs.
Bioactivity and Mechanism Insights
- Ferroptosis Induction: The trimethoxyphenyl group aligns with natural compounds (e.g., curcumin analogs) that induce ferroptosis, a form of iron-dependent cell death.
- Covalent Binding via Enone: The α,β-unsaturated ketone in the target compound may form covalent adducts with cysteine residues in proteins, similar to electrophilic agents like ibrutinib. This contrasts with non-covalent binders like 4e .
Q & A
Q. Why might the compound exhibit off-target effects in kinase screens?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
